molecular formula C16H12N2O3 B8782912 AG-494

AG-494

Numéro de catalogue: B8782912
Poids moléculaire: 280.28 g/mol
Clé InChI: HKHOVJYOELRGMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AG-494 (Tyrphostin this compound) is a synthetic, small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Its chemical name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide, with a molecular formula of C₁₆H₁₂N₂O₃ and a molecular weight of 280.28 . This compound exhibits potent inhibition of EGFR autophosphorylation, with IC₅₀ values ranging from 0.7 to 1.2 μM in vitro, depending on the assay system . It also suppresses EGF-dependent cell proliferation (IC₅₀ = 6 μM) and blocks downstream signaling pathways, such as Cdk2 activation and DNA synthesis . This compound has been utilized in research to study EGFR-driven pathologies, including cancer and osteogenic differentiation .

Analyse Des Réactions Chimiques

Biochemical Interactions and Inhibition Profile

AG-494 specifically targets EGFR and HER-2 kinases, disrupting autophosphorylation and downstream signaling. Key inhibitory concentrations (IC₅₀) are summarized below:

TargetIC₅₀ ValueBiological ImpactSource
EGFR1.1 μMBlocks autophosphorylation, inhibits cell proliferation
HER-239 μMSecondary inhibition at higher doses

This compound’s selectivity for EGFR over HER-2 makes it a valuable tool for studying EGFR-driven pathways in cancers like glioblastoma and prostate cancer .

Mechanism of Cdk2 Inhibition and Cell Cycle Effects

This compound induces cell cycle arrest by interfering with cyclin-dependent kinase 2 (Cdk2) activation:

  • Tyrosine 15 Phosphorylation : this compound promotes phosphorylation at tyrosine 15 on Cdk2, preventing its activation without altering cyclin E/A binding or p21/p27 levels .

  • Cell Cycle Arrest :

    • Late G1 Phase : 85% arrest observed in glioblastoma (LN229) and prostate cancer (DU145) cells .

    • S Phase : Partial arrest due to irreversible DNA damage at higher doses .

This dual-phase arrest disrupts DNA synthesis and tumor growth, particularly in EGFR-overexpressing cancers .

Synergistic Effects with Curcumin

Combining this compound with curcumin enhances anticancer activity:

  • Cytotoxicity : Curcumin amplifies this compound’s cytotoxic effects, reducing LN229 glioblastoma cell viability by 60–80% (vs. 40–50% with this compound alone) .

  • Apoptosis : The mixture increases caspase-3 activation and DNA fragmentation, indicating enhanced apoptosis .

  • ROS Modulation : this compound-curcumin combinations reduce reactive oxygen species (ROS) in cancer cells, mitigating oxidative stress-related resistance .

Reversibility of Growth Suppression

  • This compound Alone : Growth inhibition in DU145 and A549 cells is reversible upon drug removal, suggesting cytostatic rather than cytotoxic effects at lower doses .

  • With Curcumin : Irreversible growth arrest occurs due to compounded genotoxic stress .

This compound’s mechanism-driven inhibition of EGFR and Cdk2, combined with its synergistic potential, positions it as a promising candidate for targeted cancer therapy. Further studies optimizing dosing regimens and combination therapies could enhance its clinical applicability.

Applications De Recherche Scientifique

AG-494 selectively inhibits the EGFR kinase while showing lesser activity against other kinases such as ErbB2 and PDGFR. Its selectivity makes it a valuable tool for studying EGFR-related pathways and their implications in various diseases, particularly cancer.

Cancer Research

This compound has been extensively studied for its role in inhibiting cancer cell proliferation. Its mechanism involves the interruption of signaling pathways mediated by EGFR, which is often overexpressed in various tumors.

  • Case Study : In a study conducted by Osherov et al. (1993), this compound was shown to inhibit EGF-induced cell growth and DNA synthesis in human keratinocytes, demonstrating its potential as an anticancer agent .

Cell Cycle Regulation

This compound has been reported to induce cell cycle arrest at specific phases, particularly late G1 and S phase. This effect is primarily due to its inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

  • Research Findings : According to research published in 1998, this compound causes an accumulation of phosphorylated Cdk2 on tyrosine 15, inhibiting its activation and leading to cell cycle arrest . This property makes this compound a candidate for further investigation in therapeutic contexts where cell cycle regulation is crucial.

Inhibition of Tyrosine Kinases

This compound belongs to a class of compounds known as tyrphostins, which are designed to inhibit protein tyrosine kinases (PTKs). This inhibition can affect various cellular processes including growth, differentiation, and apoptosis.

  • Mechanism Insights : The binding characteristics of this compound allow it to selectively target the PTK domain, thereby disrupting downstream signaling pathways that contribute to tumorigenesis .

Data Table: Summary of Biological Activities

Activity TypeTarget KinaseIC50 Value (μM)Effect
EGFR InhibitionEGFR0.7Inhibits cell growth and DNA synthesis
Cell Cycle ArrestCdk2N/AInduces arrest at G1/S phase
SelectivityErbB242Lesser inhibition compared to EGFR
SelectivityPDGFR6Moderate inhibition

Case Studies and Literature Review

  • Osherov et al. (1993) : This foundational study demonstrated the effects of this compound on EGF receptor phosphorylation and subsequent cell proliferation in keratinocytes .
  • Gazit et al. (1991) : Investigated the structure-activity relationship of tyrphostins, highlighting this compound's efficacy against both EGFR and ErbB2/neu tyrosine kinases .
  • Tomlins et al. (2005) : Explored the cross-talk between calcium-sensing receptors and EGFR in fibroblasts, providing insights into the broader implications of this compound's inhibitory effects on cellular signaling networks .

Mécanisme D'action

The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

AG-494 belongs to the tyrphostin family of tyrosine kinase inhibitors. Below is a detailed comparison with structurally or functionally related compounds:

Selectivity Profile

Compound Primary Target (IC₅₀) Secondary Targets (IC₅₀) Key Differentiation
This compound EGFR (0.7–1.2 μM) ErbB2 (39 μM), PDGF-R (6 μM) Broader kinase inhibition at higher concentrations; inhibits CDK2 .
Gefitinib EGFR (0.033 μM) HER2 (>10 μM) Clinically approved (non-small cell lung cancer); 30-fold more potent than AG-493.
Erlotinib EGFR (0.002 μM) HER2 (>10 μM) FDA-approved; 350-fold higher potency than this compound.
AG-1478 EGFR (0.003 μM) Minimal off-target activity 230-fold more selective for EGFR than this compound.
Neratinib Pan-HER (EGFR/HER2: <10 nM) None reported Irreversible inhibitor; targets HER2-driven cancers.
Quercetin CERK (19 μM) SPHK1, broad kinase inhibition Natural flavonoid; lacks EGFR specificity.

Key Observations :

  • This compound is less potent than clinical EGFR inhibitors (e.g., Erlotinib) but exhibits a unique dual activity against EGFR and CDK2, which may synergize in blocking cell cycle progression .
  • Unlike pan-HER inhibitors (e.g., Neratinib), this compound shows moderate selectivity for EGFR over ErbB2 and PDGF-R, making it a useful tool for studying EGFR-specific signaling .

Off-Target Effects

This contrasts with Erlotinib and Gefitinib, which show minimal off-target kinase activity at therapeutic doses.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess AG-494's inhibition of EGFR tyrosine kinase activity?

this compound's inhibition of EGFR can be evaluated using in vitro kinase assays with purified EGFR protein. Measure autophosphorylation via Western blot (using anti-phospho-EGFR antibodies) or ELISA. Dose-response curves should be generated to determine IC50 values, with reported ranges between 0.7 μM and 1.2 μM depending on assay conditions . For cellular models, EGF-stimulated phosphorylation in EGFR-overexpressing cell lines (e.g., A431) can validate target engagement .

Q. How should this compound be stored and reconstituted to maintain stability in experimental settings?

this compound is stable as a solid at -20°C for up to 12 months when protected from light and moisture. For reconstitution, dissolve in DMSO at 50–75 mM (14–56 mg/mL) and aliquot to avoid freeze-thaw cycles. Ethanol (4 mg/mL) is an alternative solvent, but aqueous solutions are not recommended due to low solubility .

Q. What cellular models are most appropriate for studying this compound's effects on EGFR-driven pathways?

Use EGFR-overexpressing cell lines such as A431 (epidermoid carcinoma) or HeLa (cervical adenocarcinoma). Validate effects via EGF-dependent DNA synthesis inhibition assays or phosphorylation analysis of downstream targets (e.g., AKT, STAT3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound against EGFR (0.7–1.2 μM)?

Variations in IC50 may arise from differences in assay conditions (e.g., ATP concentration, enzyme source). To standardize results:

  • Use purified EGFR kinase domain for in vitro assays.
  • Maintain consistent ATP levels (near Km values).
  • Validate with internal controls (e.g., gefitinib as a reference inhibitor). Discrepancies in cellular IC50 (e.g., 6 μM for EGF-dependent growth inhibition) may reflect cell-specific factors like receptor density or compensatory pathways .

Q. What methodologies are appropriate to investigate this compound's off-target effects on CDK2 and other kinases?

this compound inhibits Cdk2 activation, which may confound EGFR-specific results. To assess off-target activity:

  • Perform kinome-wide selectivity profiling (e.g., kinase panel screens at 1 μM this compound).
  • Conduct functional assays (e.g., cell cycle analysis via flow cytometry) to evaluate G1/S phase arrest .
  • Combine with siRNA knockdown of EGFR to isolate CDK2-related effects.

Q. How to design experiments to study the combined effects of this compound with other tyrosine kinase inhibitors in cancer models?

Use combination index (CI) analysis (Chou-Talalay method) in proliferation assays. For example:

  • Pair this compound with PDGF-R inhibitors (e.g., imatinib) to target co-activated pathways.
  • Optimize dose ranges based on individual IC50 values and use isobolograms to quantify synergism .

Q. What analytical techniques are recommended for quantifying this compound's intracellular concentration and metabolite stability?

  • LC-MS/MS : Quantify this compound and metabolites in cell lysates or serum.
  • Stability testing : Incubate this compound in cell culture medium (37°C, 5% CO2) and measure degradation over 24–48 hours via HPLC .

Q. Methodological Considerations

  • Dose Optimization : Use a 10-point dilution series (0.1–100 μM) for dose-response curves, accounting for solvent toxicity (e.g., DMSO ≤0.1% final concentration) .
  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., phosphoproteomics for pathway analysis alongside kinase assays) .
  • Ethical Reporting : Disclose purity (>98% by HPLC) and solvent details to ensure reproducibility .

Propriétés

Formule moléculaire

C16H12N2O3

Poids moléculaire

280.28 g/mol

Nom IUPAC

2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)

Clé InChI

HKHOVJYOELRGMV-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure as set forth in Example 6 above, N-phenylcyanoacetamide was condensed with 3,4-dihydroxybenzaldehyde to yield the title compound, m.p. 258° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.